
2,3-Cyclopropylgeranyl pyrophosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Cyclopropylgeranyl pyrophosphate (CPrGPP) is a synthetic analog of geranylgeranyl pyrophosphate (GGPP), which is an important intermediate in the biosynthesis of isoprenoids. CPrGPP has been shown to have potential applications in scientific research due to its unique chemical properties.
Mechanism Of Action
2,3-Cyclopropylgeranyl pyrophosphate exerts its effects by inhibiting the activity of geranylgeranyl transferase (GGTase), which is the enzyme responsible for adding a geranylgeranyl group to proteins. This results in the accumulation of unprenylated proteins, which can lead to altered cellular function and ultimately cell death.
Biochemical And Physiological Effects
2,3-Cyclopropylgeranyl pyrophosphate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, and has also been shown to have anti-inflammatory effects. Additionally, 2,3-Cyclopropylgeranyl pyrophosphate has been shown to modulate the activity of various signaling pathways, including the PI3K/Akt and MAPK pathways.
Advantages And Limitations For Lab Experiments
One advantage of using 2,3-Cyclopropylgeranyl pyrophosphate in lab experiments is its potency and specificity for inhibiting GGTase activity. Additionally, 2,3-Cyclopropylgeranyl pyrophosphate is stable and can be easily synthesized in the lab. However, one limitation is that 2,3-Cyclopropylgeranyl pyrophosphate can be toxic to cells at high concentrations, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for research involving 2,3-Cyclopropylgeranyl pyrophosphate. One area of interest is its potential use as a therapeutic agent for cancer and other diseases. Additionally, further studies are needed to fully understand the mechanisms underlying its effects on cellular signaling pathways. Finally, 2,3-Cyclopropylgeranyl pyrophosphate could be used as a tool to study the role of isoprenoid metabolism in other biological processes, such as aging and neurodegenerative diseases.
In conclusion, 2,3-Cyclopropylgeranyl pyrophosphate is a synthetic analog of GGPP with potential applications in scientific research. It has been shown to have a variety of biochemical and physiological effects, including inhibiting protein prenylation and modulating signaling pathways. While there are some limitations to its use in lab experiments, 2,3-Cyclopropylgeranyl pyrophosphate has promising potential for future research and therapeutic applications.
Synthesis Methods
2,3-Cyclopropylgeranyl pyrophosphate can be synthesized using a multi-step chemical process starting from commercially available starting materials. The synthesis involves the use of various reagents and solvents to produce the final product.
Scientific Research Applications
2,3-Cyclopropylgeranyl pyrophosphate has been used in scientific research as a tool to study the biochemical and physiological effects of isoprenoid metabolism. It has been shown to be a potent inhibitor of protein prenylation, which is a key step in the post-translational modification of proteins that is essential for their proper function. 2,3-Cyclopropylgeranyl pyrophosphate has also been used to study the role of isoprenoid metabolism in various biological processes, including cell proliferation, differentiation, and apoptosis.
properties
CAS RN |
110559-65-4 |
|---|---|
Product Name |
2,3-Cyclopropylgeranyl pyrophosphate |
Molecular Formula |
C11H22O7P2 |
Molecular Weight |
328.24 g/mol |
IUPAC Name |
[2-methyl-2-(4-methylpent-3-enyl)cyclopropyl]methyl phosphono hydrogen phosphate |
InChI |
InChI=1S/C11H22O7P2/c1-9(2)5-4-6-11(3)7-10(11)8-17-20(15,16)18-19(12,13)14/h5,10H,4,6-8H2,1-3H3,(H,15,16)(H2,12,13,14) |
InChI Key |
QEONFRSBRCWSGB-UHFFFAOYSA-N |
SMILES |
CC(=CCCC1(CC1COP(=O)(O)OP(=O)(O)O)C)C |
Canonical SMILES |
CC(=CCCC1(CC1COP(=O)(O)OP(=O)(O)O)C)C |
synonyms |
2,3-CPGPP 2,3-cyclopropylgeranyl pyrophosphate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



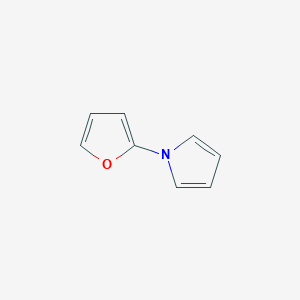
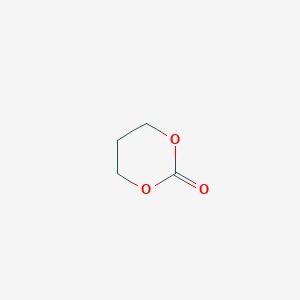
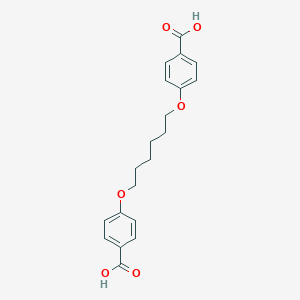
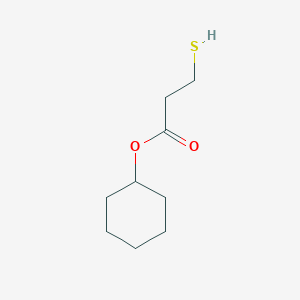

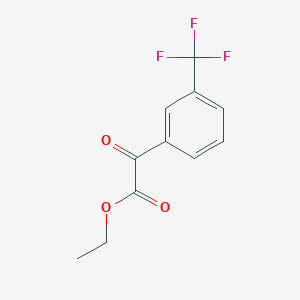

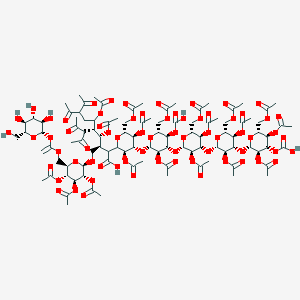
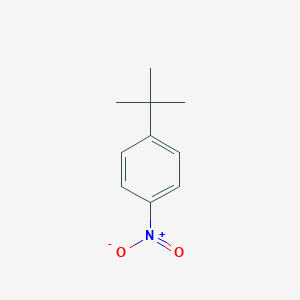
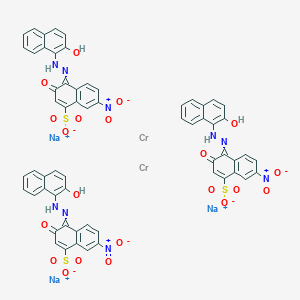
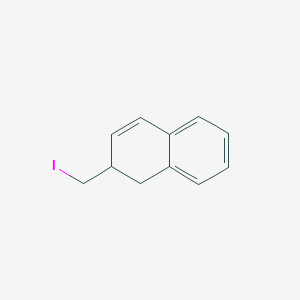
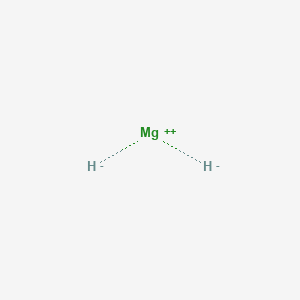
![Ethyl benzo[d]thiazole-6-carboxylate](/img/structure/B34592.png)
![N-[4-[3,5-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyphenyl]-2,2,2-trifluoroacetamide](/img/structure/B34593.png)